molecular formula C25H34O6 B1671946 Ingenol mebutate CAS No. 75567-37-2

Ingenol mebutate

Cat. No. B1671946
CAS RN: 75567-37-2
M. Wt: 430.5 g/mol
InChI Key: VDJHFHXMUKFKET-RGSPJFHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol mebutate, also known as PEP005, is a substance found in the sap of the plant Euphorbia peplus . It is an inducer of cell death and was first isolated from this plant in 2000 . A gel formulation of the drug has been approved by the U.S. Food and Drug Administration (FDA) and by the European Medicines Agency (EMA) for the topical treatment of actinic keratosis .


Synthesis Analysis

The total synthesis of Ingenol mebutate has been completed . The synthesis process involved the use of ring-closing olefin metathesis to construct the tetracyclic skeleton, and a series of diastereoselective reactions were employed to complete the synthesis .


Molecular Structure Analysis

Ingenol mebutate has a molecular formula of C25H34O6 and a molar mass of 430.541 g·mol−1 . The IUPAC name for Ingenol mebutate is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclpropaeannulen-6-yl (2Z)-2-methylbut-2-enoate .


Chemical Reactions Analysis

Ingenol mebutate has been shown to induce cell death in actinic keratosis . It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells .


Physical And Chemical Properties Analysis

Ingenol mebutate is a topical agent used for the treatment of actinic keratosis . It has a molecular formula of C25H34O6 and a molar mass of 430.541 g·mol−1 . The IUPAC name for Ingenol mebutate is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclpropaeannulen-6-yl (2Z)-2-methylbut-2-enoate .

Scientific Research Applications

Actinic Keratoses Treatment

Ingenol mebutate has been effectively used for the treatment of actinic keratoses, showing sustained clearance and long-term lesion reduction. A long-term follow-up study revealed that ingenol mebutate gel treatment resulted in clinically relevant sustained clearance of actinic keratoses, with no significant safety concerns during the follow-up period (Lebwohl et al., 2013). This finding is supported by a comprehensive review indicating that ingenol mebutate gel, applied for 2 or 3 consecutive days, effectively treats actinic keratoses with a favorable safety profile (Rosen et al., 2012).

Enhanced Drug Delivery Through Ablative Fractional Lasers

Research has explored the use of ablative fractional lasers (AFXLs) to improve the biodistribution of ingenol mebutate in the skin. A study demonstrated that AFXL-exposed skin showed profound dermal deposition of ingenol mebutate, enhancing its therapeutic potential for non-melanoma skin cancer treatment (Erlendsson et al., 2015).

Investigational Uses Beyond Actinic Keratoses

Ingenol mebutate has also been investigated for its potential in treating other skin conditions. For example, it has been used off-label for treating Bowen's disease and Bowenoid actinic keratosis, showing complete clinical remission in some cases (Mohanna & Hofbauer, 2016). Additionally, ingenol mebutate's mechanism includes inducing rapid lesion necrosis followed by lesion-specific immune responses, suggesting a comprehensive approach to lesion treatment (Rosen et al., 2012).

Potential for Treating Non-melanoma Skin Cancer

Studies indicate ingenol mebutate's efficacy extends to squamous cell carcinoma treatment in animal models, offering a non-invasive treatment option with promising results (Cozzi et al., 2012).

Safety And Hazards

Ingenol mebutate can cause irritation at the application site, which is very common . The various types of irritation include redness, scaling, crusting, pain, severe itching, and sometimes infection . Additional possible side effects include eye irritation, such as periorbital edema, headaches, and nasopharyngitis .

Future Directions

Ingenol mebutate has been shown to be effective against pancreatic cancer cell lines . It may have an efficacy comparable to that of existing pancreatic cancer therapeutic agents on the less drug-sensitive Panc-1 cell line and the immune-related molecule STING plays a role in the mechanism of action of ingenol mebutate .

properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7-/t14-,16+,17-,18+,19-,21+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHFHXMUKFKET-WDUFCVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025610
Record name 3-Ingenyl angelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of ingenol mebutate in actinic keratosis is unknown. It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells. Additionally in early studies, PEP005 was shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes. PEP005 also downregulates the expression and activity of PKC-alpha. PEP005 induced modulation of PKCs leads to Ras/Raf/MAPK and p38 activation and AKT/PKB inhibition., We investigated the proposed necrotic mechanism of ingenol mebutate, a natural compound with anti-cancer properties in human keratinocytes, the human squamous cell carcinoma cell line HSC-5, and HeLa cervix carcinoma cells. Topical application of a clinical dose of ingenol mebutate 0.05% (1.15 mM) gel to human reconstituted full-thickness skin equivalents strongly reduced epidermal, but not dermal viability. Ingenol mebutate showed cytotoxic potency between 200-300 uM on normal and cancer cells. When keratinocytes were induced to differentiate, they became significantly less sensitive to ingenol mebutate and half-maximal induction of cell death required more than 300 uM ingenol mebutate. Cytotoxic concentrations of ingenol mebutate caused rupture of the mitochondrial network within minutes paralleled by cytosolic calcium release in all cells. Subsequently, plasma membrane integrity was lost as seen by propidium uptake into the cells. This was in sharp contrast to lysis of cells with low concentrations of the detergent Triton X-100 that permeabilized the plasma membrane within minutes without affecting organelle morphology. Buffering of intracellular calcium and inhibition of the mitochondrial permeability transition pore reduced the cytotoxic effect of ingenol mebutate in cancer cells, but not in normal keratinocytes. However, these inhibitors could not prevent cell death subsequent to prolonged incubation. Our findings reveal that ingenol mebutate does not mediate cytotoxicity by a simple lytic, necrotic mechanism, but activates distinct processes involving multiple cell organelles in a cell-type and differentiation-dependent manner. These data improve our understanding of ingenol mebutate-target cell interactions and offer new insights relevant to the removal of aberrant cells in human skin., Squamous cell carcinoma (SCC) is the second most common human skin cancer and the second leading cause of skin cancer-related death. Recently, a new compound, ingenol mebutate, was approved for treatment of actinic keratosis, a precursor of SCC. As the mechanism of action is poorly understood, we have further investigated the mechanism of ingenol mebutate-induced cell death. We elucidate direct effects of ingenol mebutate on primary keratinocytes, patient-derived SCC cells, and a SCC cell line. Transcriptional profiling followed by pathway analysis was performed on ingenol mebutate-treated primary keratinocytes and patient-derived SCC cells to find key mediators and identify the mechanism of action. Activation of the resulting pathways was confirmed in cells and human skin explants and supported by a phosphorylation screen of treated primary cells. The necessity of these pathways was demonstrated by inhibition of certain pathway components. Ingenol mebutate inhibited viability and proliferation of all keratinocyte-derived cells in a biphasic manner. Transcriptional profiling identified the involvement of PKC/MEK/ERK signaling in the mechanism of action and inhibition of this signaling pathway rescued ingenol mebutate-induced cell death after treatment with 100 nmol/L ingenol mebutate, the optimal concentration for the first peak of response. We found the interleukin decoy receptors IL1R2 and IL13RA2 induced by ingenol mebutate in a PKC/MEK/ERK-dependent manner. Furthermore, siRNA knockdown of IL1R2 and IL13RA2 partially rescued ingenol mebutate-treated cells. In conclusion, we have shown that ingenol mebutate-induced cell death is mediated through the PKCd/MEK/ERK pathway, and we have functionally linked the downstream induction of IL1R2 and IL13RA2 expression to the reduced viability of ingenol mebutate-treated cells., Members of the protein kinase C (PKC) family of serine-threonine kinases are important regulators of immune cell survival. Ingenol 3-angelate (PEP005) activates a broad range of PKC isoforms and induces apoptosis in acute myeloid leukemia cells by activating the PKC isoform PKCdelta. We show here that, in contrast to its effect on leukemic cells, PEP005 provides a strong survival signal to resting and activated human T cells. The antiapoptotic effect depends upon the activation of PKC. This PKC isoform is expressed in T cells but is absent in myeloid cells. Further studies of the mechanism involved in this process showed that PEP005 inhibited activated CD8(+) T cell apoptosis through the activation of NFkappaB downstream of PKC, leading to increased expression of the antiapoptotic proteins Mcl-1 and Bcl-x(L). Transfection of CD8(+) T cells with dominant-negative PKC diminished the prosurvival effect of PEP005 significantly. Ectopic expression of PKC in the acute myeloid leukemia cell line NB4 turned their response to PEP005 from an increased to decreased rate of apoptosis. Therefore, in contrast to myeloid leukemia cells, PEP005 provides a strong survival signal to T cells, and the expression of functional PKC influences whether PKC activation leads to an anti- or proapoptotic outcome in the cell types tested.
Record name Ingenol mebutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ingenol mebutate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ingenol mebutate

Color/Form

White to pale yellow crystalline powder

CAS RN

75567-37-2
Record name Ingenol mebutate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingenol mebutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Ingenyl angelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester, (2Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INGENOL MEBUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7686S50JAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ingenol mebutate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ingenol mebutate
Reactant of Route 2
Ingenol mebutate
Reactant of Route 3
Ingenol mebutate
Reactant of Route 4
Ingenol mebutate
Reactant of Route 5
Ingenol mebutate
Reactant of Route 6
Ingenol mebutate

Citations

For This Compound
3,500
Citations
M Lebwohl, N Swanson, LL Anderson… - … England Journal of …, 2012 - Mass Medical Soc
… four multicenter, randomized, double-blind studies, we randomly assigned patients with actinic keratoses on the face or scalp or on the trunk or extremities to receive ingenol mebutate …
Number of citations: 524 www.nejm.org
SM Ogbourne, PG Parsons - Fitoterapia, 2014 - Elsevier
… In this review, we use the example of ingenol mebutate, a natural product identified from Euphorbia peplus and later approved as a therapy for actinic keratosis, as why nature's natural …
Number of citations: 81 www.sciencedirect.com
RS Fallen, M Gooderham - Skin Therapy Letter, 2012 - europepmc.org
… Several studies have reported on the safety and efficacy of topical ingenol mebutate gel, a derivative of the plant Euphorbia peplus, in the treatment of actinic keratosis and superficial …
Number of citations: 53 europepmc.org
GM Keating - Drugs, 2012 - Springer
… ingenol mebutate gel than in those receiving vehicle gel. Treatment with ingenol mebutate gel … Topical ingenol mebutate gel was generally well tolerated in the treatment of patients with …
Number of citations: 44 link.springer.com
DR Alchin - Dermatology and therapy, 2014 - Springer
Background Ingenol mebutate is a newly approved topical field therapy for actinic keratosis (AK). It has a dual mechanism of action comprising of a rapid induction of necrosis that …
Number of citations: 35 link.springer.com
L Anderson, GJ Schmieder, WP Werschler… - Journal of the American …, 2009 - Elsevier
… /flaking/dryness.15, 16 Ingenol mebutate and its metabolites were not detected in blood samples from two patients treated with ingenol mebutate gel, 0.05%, suggesting no systemic …
Number of citations: 156 www.sciencedirect.com
G Siller, R Rosen, M Freeman… - Australasian Journal …, 2010 - Wiley Online Library
… Ingenol mebutate (formerly PEP005) is a novel agent extracted … Ingenol mebutate appears to have a dual mechanism of … of two applications of topical ingenol mebutate gel at three …
Number of citations: 142 onlinelibrary.wiley.com
G Siller, K Gebauer, P Welburn… - Australasian Journal …, 2009 - Wiley Online Library
… of the sap is ingenol mebutate (ingenol-3-… of ingenol mebutate gel in 58 patients with biopsy-confirmed actinic keratosis. Five preselected lesions were treated with ingenol mebutate gel, …
Number of citations: 182 onlinelibrary.wiley.com
G Martin, N Swanson - Journal of the American Academy of Dermatology, 2013 - Elsevier
… A new topical field therapy for AK, ingenol mebutate gel (0.015%, … ingenol mebutate and presents the results of clinical studies that support the efficacy and safety of ingenol mebutate …
Number of citations: 88 www.sciencedirect.com
N Svendsen - Journal of Drugs in Dermatology, 2012 - researchgate.net
… reduced the cytotoxic effect of ingenol mebutate in cancer cells, … Our findings reveal that ingenol mebutate does not mediate … These data improve our understanding of ingenol mebutate-…
Number of citations: 53 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.